molecular formula C15H13ClN2O B2871874 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline CAS No. 443290-89-9

3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

Cat. No. B2871874
M. Wt: 272.73
InChI Key: KUFOCYJDWMNYID-UHFFFAOYSA-N
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Description

“3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” is a chemical compound . It is also known as 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which include “3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline”, often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .


Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Novel Photocatalytic Degradation Methods

A groundbreaking study introduces a Hybrid Photo-electrocatalytic Oxidation (HPECO) method that significantly enhances the degradation efficiency of stubborn organic compounds like 3,4-dimethyl-aniline in wastewater. This innovative approach combines Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), demonstrating synergistic effects that far surpass the efficiencies of PCO and ECO when used separately. The study meticulously outlines the degradation mechanism, revealing the initial breakdown into simpler compounds, eventually leading to mineralization. This research not only presents a novel method for treating industrial wastewater but also contributes to understanding the intricate processes involved in advanced oxidation technologies (Li et al., 2020).

Molecular Structure Insights

Research into the molecular structures of isomeric compounds related to 3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has yielded valuable insights into the effects of chlorine substitution on molecular conformation and intermolecular interactions. By analyzing the structural differences between isomers with chlorine atoms in varying positions, scientists have been able to understand better how these variations influence molecular geometry, hydrogen bonding, and the overall stability of the compounds. This work contributes significantly to the field of crystallography and molecular design, offering a foundation for the development of more effective and targeted chemical entities (Su et al., 2013).

Synthesis of Antiprotozoal Agents

In the quest for new antiprotozoal agents, a study focusing on benzoxazole derivatives has demonstrated the potential of 3-benzoxazoloyl aniline as a privileged scaffold for synthesizing novel compounds. This research highlights the synthesis of benzoxazolyl aniline derivatives that exhibit promising biological activities against various protozoal infections. By exploring different chemical modifications, scientists have identified compounds with significant antimalarial, antileishmanial, and antitrypanosomal properties, paving the way for new therapeutic options in the fight against protozoal diseases (Abdelgawad et al., 2021).

Advanced Corrosion-Resistant Coatings

A novel approach to developing high-performance, corrosion-resistant coatings involves the synthesis of electroactive benzoxazine monomers incorporating an aniline dimer structure. This innovative strategy has led to the creation of polymers with exceptional electrochemical properties, significantly enhancing the corrosion resistance of coated materials. The research demonstrates the potential of these electroactive polymeric coatings to protect against environmental degradation, offering a sustainable solution for extending the lifespan of various materials in harsh conditions (Li et al., 2018).

properties

IUPAC Name

3-chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-4-3-10(17)7-12(11)16/h3-7H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFOCYJDWMNYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

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